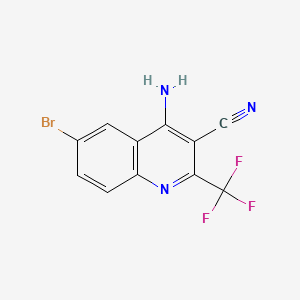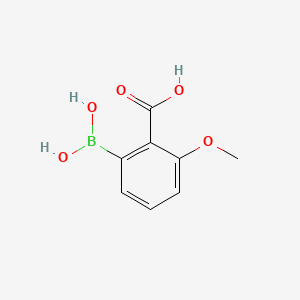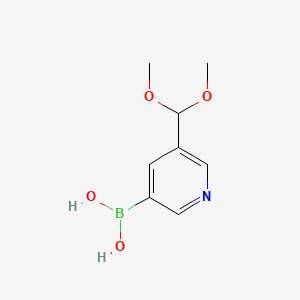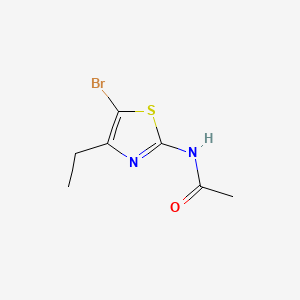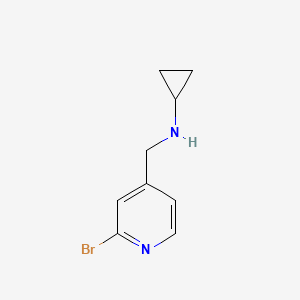
N-((2-Bromopyridin-4-yl)methyl)cyclopropanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-((2-Bromopyridin-4-yl)methyl)cyclopropanamine” is a chemical compound with the formula C9H11BrN2 . It is a derivative of cyclopropanamine, where the amine group is substituted with a 2-bromopyridin-4-ylmethyl group .
Molecular Structure Analysis
The molecular structure of “N-((2-Bromopyridin-4-yl)methyl)cyclopropanamine” consists of a cyclopropane ring attached to a 2-bromopyridine ring via a methylene (-CH2-) bridge . The nitrogen atom in the pyridine ring and the cyclopropane ring are connected by a single bond .Physical And Chemical Properties Analysis
“N-((2-Bromopyridin-4-yl)methyl)cyclopropanamine” has a molecular weight of 227.10 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . Its exact mass and monoisotopic mass are 226.01056 g/mol . It has a topological polar surface area of 24.9 Ų .Aplicaciones Científicas De Investigación
1. Inhibition of Lysine-Specific Demethylase-1
N-((2-Bromopyridin-4-yl)methyl)cyclopropanamine has been studied for its potential in inhibiting lysine-specific demethylase-1 (LSD1). This enzyme plays a key role in the methylation and demethylation of histones, impacting gene expression. Inhibition of LSD1 could offer therapeutic strategies for conditions like schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction (Blass, 2016).
2. Bioactive Compound Synthesis
The compound has been involved in the synthesis of N-cyclopropanecarboxyl-N'-pyridin-2-yl thioureas, which exhibit significant herbicidal and fungicidal activities. These findings highlight its utility in the development of agricultural chemicals (Tian et al., 2009).
3. Precursor in Chemical Synthesis
It serves as a precursor in the synthesis of various chemically complex structures. For example, it's used in creating cis-2-alkoxycyclopropylamines, demonstrating its versatility as a building block in organic synthesis (Mangelinckx et al., 2013).
4. Understanding Enzymatic Reactions
Research on N-cyclopropylamine, a related compound, helps in understanding the mechanisms of enzymes like cytochrome P450, revealing its significance in biochemical studies (Shaffer et al., 2001).
5. Molecular Structure Analysis
Studies on cyclopropylamines, including N-((2-Bromopyridin-4-yl)methyl)cyclopropanamine, contribute to the understanding of molecular structures, vital for the development of new drugs and materials (Iijima et al., 1998).
Safety And Hazards
Propiedades
IUPAC Name |
N-[(2-bromopyridin-4-yl)methyl]cyclopropanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2/c10-9-5-7(3-4-11-9)6-12-8-1-2-8/h3-5,8,12H,1-2,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJVPEXQFZWPSES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC(=NC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60693770 |
Source


|
| Record name | N-[(2-Bromopyridin-4-yl)methyl]cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-Bromopyridin-4-yl)methyl)cyclopropanamine | |
CAS RN |
1289386-62-4 |
Source


|
| Record name | 2-Bromo-N-cyclopropyl-4-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1289386-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(2-Bromopyridin-4-yl)methyl]cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1h-[1,3,5]Triazepino[1,7-a]benzimidazole](/img/structure/B594956.png)
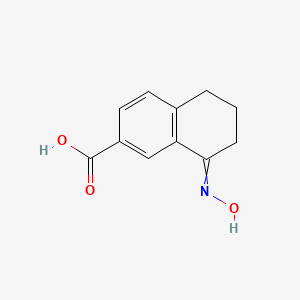

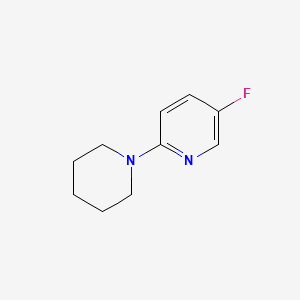
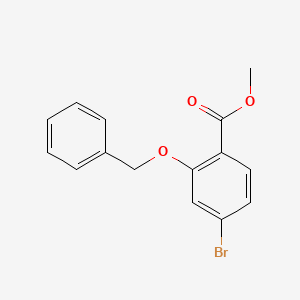
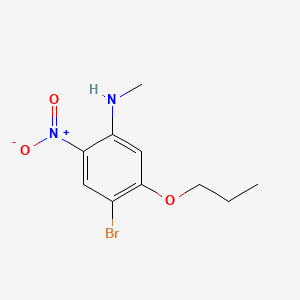
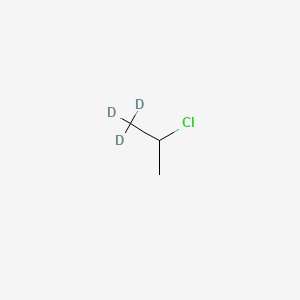

![[4-Nitro-3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B594969.png)
